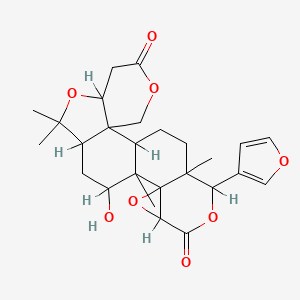

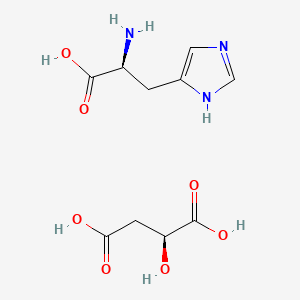

![molecular formula C22H32Cl4N2O B608635 (R)-8-クロロ-1-メチル-2,3,4,5-テトラヒドロ-1H-ベンゾ[d]アゼピン塩酸塩水和物 CAS No. 856681-05-5](/img/structure/B608635.png)

(R)-8-クロロ-1-メチル-2,3,4,5-テトラヒドロ-1H-ベンゾ[d]アゼピン塩酸塩水和物

概要

説明

- この化合物は、Belviq として販売されており、体重指数(BMI)が30以上の肥満患者、および体重関連の合併症を有する過体重患者の体重減少に適応されています .

R-ロルカセリン塩酸塩半水和物: は、肥満の治療に使用される化合物です。これは、選択的セロトニン2C(5-HT2C)受容体アゴニストとして作用します。

科学的研究の応用

Chemistry: Researchers study the compound’s synthesis, stability, and reactivity.

Biology: Investigations explore its effects on appetite regulation and satiety.

Medicine: Clinical trials assess its efficacy in weight loss and potential health benefits.

Industry: Pharmaceutical companies develop formulations for commercial use.

作用機序

- この活性化は、神経伝達物質の放出を調節し、食物摂取量を減らし、満腹感を高めます。

- 関与する分子標的および経路には、セロトニンシグナル伝達と食欲を調節する神経回路が含まれます。

R-ロルカセリン: は、脳の5-HT2C受容体を選択的に活性化します。

生化学分析

Biochemical Properties

Lorcaserin HCl hemihydrate interacts with the serotonin 2C receptor, a type of serotonin receptor found in various areas of the brain, including the hypothalamus . By selectively activating these receptors, Lorcaserin HCl hemihydrate can regulate satiety and influence food intake . This interaction with the serotonin 2C receptor is thought to be the primary biochemical reaction involving Lorcaserin HCl hemihydrate .

Cellular Effects

Lorcaserin HCl hemihydrate has been shown to reduce body weight and food intake in animal models of obesity . By activating the serotonin 2C receptors in the hypothalamus, it can influence cell function and impact cell signaling pathways related to appetite regulation .

Molecular Mechanism

It is believed to involve the selective activation of 5-HT2C receptors in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus . This activation is thought to regulate satiety and thereby alter body weight .

Temporal Effects in Laboratory Settings

It is known that Lorcaserin HCl hemihydrate is primarily cleared by metabolism, producing inactive compounds

Dosage Effects in Animal Models

In animal models, Lorcaserin HCl hemihydrate has been shown to reduce body weight and food intake

Metabolic Pathways

Lorcaserin HCl hemihydrate undergoes extensive hepatic metabolism, producing inactive compounds . The major circulating metabolite is Lorcaserin sulfamate (M1), and N-carbamoyl glucuronide Lorcaserin (M5) is the major metabolite in urine .

Transport and Distribution

It is known that Lorcaserin HCl hemihydrate distributes to the central nervous system and cerebrospinal fluid .

Subcellular Localization

Given its mechanism of action, it is likely that Lorcaserin HCl hemihydrate localizes to areas of the brain where serotonin 2C receptors are present, such as the hypothalamus .

準備方法

- R-ロルカセリン塩酸塩半水和物 の合成経路には、塩酸塩の形の調製が含まれます。

- 工業生産方法には、通常、化学合成、精製、および錠剤または徐放製剤への製剤が含まれます。

化学反応の分析

- その合成に使用される一般的な試薬および条件は、採用される合成経路に固有です。

- これらの反応中に生成される主な生成物には、塩酸塩とその半水和物が含まれます。

R-ロルカセリン: は、酸化、還元、置換などのさまざまな反応を起こす可能性があります。

科学研究の応用

化学: 研究者は、化合物の合成、安定性、反応性を研究しています。

生物学: 調査では、食欲調節と満腹感に対するその効果を探求します。

医学: 臨床試験では、体重減少におけるその有効性と潜在的な健康上の利点を評価します。

産業: 製薬会社は、商業利用のための製剤を開発しています。

類似化合物との比較

- 類似の化合物には、他の体重減少薬が含まれますが、そのメカニズムと受容体プロファイルは異なります。

R-ロルカセリン: は、その選択的な5-HT2C受容体アゴニズムのために独特です。

特性

IUPAC Name |

(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H14ClN.2ClH.H2O/c2*1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;;;/h2*2-3,6,8,13H,4-5,7H2,1H3;2*1H;1H2/t2*8-;;;/m00.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZCAWKMTLRWPR-VSODYHHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)Cl.CC1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCC2=C1C=C(C=C2)Cl.C[C@H]1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Cl4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856681-05-5 | |

| Record name | Lorcaserin hydrochloride hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856681055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LORCASERIN HYDROCHLORIDE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REV26SR2B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

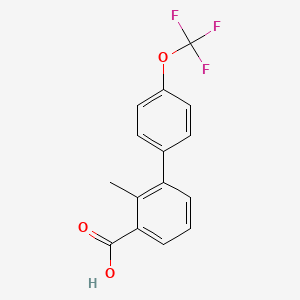

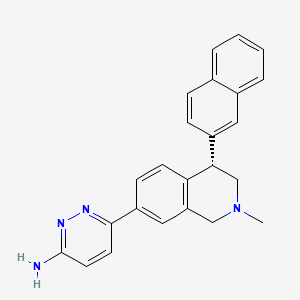

![N-[2-[[6-[[3-[3-[[5-[(2-acetamidoethylamino)methyl]-6-methoxypyridin-2-yl]oxymethyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-methoxypyridin-3-yl]methylamino]ethyl]acetamide](/img/structure/B608557.png)

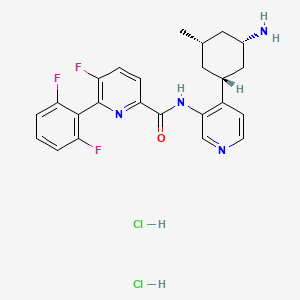

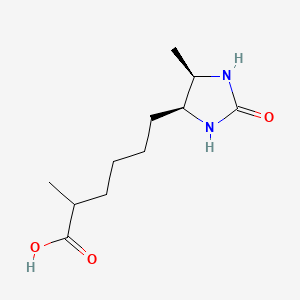

![N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide](/img/structure/B608558.png)

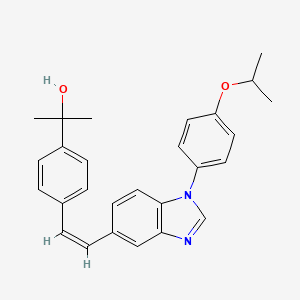

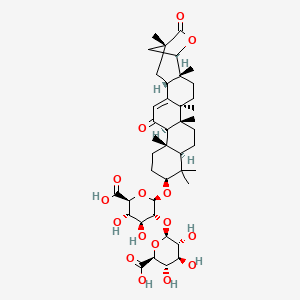

![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)